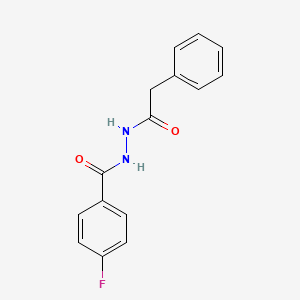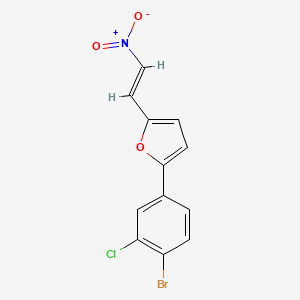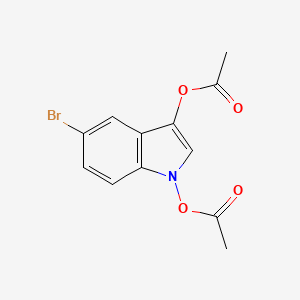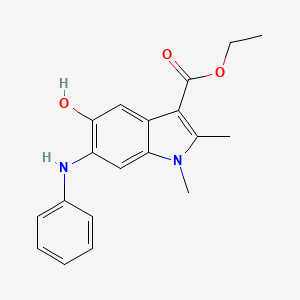![molecular formula C15H19ClN2O2 B5712448 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CMAP is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide targets a specific protein called glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in multiple cellular processes including glycolysis, DNA repair, and apoptosis. This compound binds to the active site of GAPDH, inhibiting its enzymatic activity and leading to downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
The inhibition of GAPDH by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth. In models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for GAPDH, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of this compound is its relatively low potency compared to other inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
Future research on 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide could focus on optimizing its potency and selectivity for GAPDH, as well as exploring its potential applications in other disease areas. Additionally, research could investigate the combination of this compound with other drugs or therapies to enhance its efficacy. Finally, studies could focus on the development of this compound analogs with improved properties for drug development.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves a series of chemical reactions that start with the chlorination of 2-aminophenylacetic acid. The resulting 2-chlorophenylacetic acid is then reacted with morpholine and acryloyl chloride to form this compound. The final product is purified using column chromatography to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)5-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISJUVCMZZIPT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)


![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)

![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)



![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)